molecular formula C19H23N3O3 B5732326 [4-(2,5-DIMETHOXYBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B5732326
M. Wt: 341.4 g/mol
InChI Key: ZQIURXOSNXGBMK-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a pyridylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,5-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the 2,5-dimethoxybenzyl group.

    Introduction of Pyridylmethanone Moiety: The final step involves the reaction of the substituted piperazine with pyridine-3-carboxaldehyde under reductive amination conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridylmethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: It may be employed in the synthesis of novel polymers or materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways.

    Biological Probes: It can be used as a probe to study receptor-ligand interactions in biological systems.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to downstream effects. For example, it may modulate neurotransmitter release or inhibit enzyme activity, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)piperazin-1-ylmethanone
  • 4-(2,5-Dimethoxybenzyl)piperidin-1-ylmethanone

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine or piperidine ring can significantly alter the compound’s properties.
  • Unique Properties: 4-(2,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-5-6-18(25-2)16(12-17)14-21-8-10-22(11-9-21)19(23)15-4-3-7-20-13-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIURXOSNXGBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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